methyl 6-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
Methyl 6-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound that features an indole and quinoline moiety. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can then undergo further transformations to incorporate the quinoline moiety.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the indole and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indole or quinoline rings .
Scientific Research Applications
Methyl 6-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound could be explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of methyl 6-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological pathways. This compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Studied for their inhibitory effects on tubulin polymerization.
Uniqueness
Methyl 6-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its combined indole and quinoline structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C27H23N3O4 |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
methyl 6-[[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]amino]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C27H23N3O4/c1-34-27(33)30-15-7-10-18-16-19(13-14-22(18)30)28-26(32)25(31)23-20-11-5-6-12-21(20)29-24(23)17-8-3-2-4-9-17/h2-6,8-9,11-14,16,29H,7,10,15H2,1H3,(H,28,32) |
InChI Key |
SGPBGOCZIXHYOX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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